6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2O2/c1-10(6-19-2,11(13,14)15)17-9(18)7-3-4-8(12)16-5-7/h3-5H,6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHUIHRNMSPRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(F)(F)F)NC(=O)C1=CN=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine-containing reagent reacts with a pyridine derivative . The reaction conditions often include the use of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Core
Key Observations :
- Fluorine Substitution : The 6-fluoro group is conserved in modoflaner and the target compound, likely contributing to electronic effects (e.g., enhanced binding via halogen bonding) and metabolic resistance .
- Modoflaner’s bulky, iodinated aryl substituent may enhance target affinity but introduce synthetic complexity and photodegradation risks . Patent compounds (A.3.33–A.3.39) use indan rings and difluoromethyl groups, balancing rigidity and electronic effects for optimized activity .
Physicochemical Properties (Inferred)
| Property | Target Compound | Modoflaner | A.3.33–A.3.39 | 6-Fluoro-N-(2-Methylpropyl) |
|---|---|---|---|---|
| Molecular Weight | ~350 g/mol (estimated) | 735.14 g/mol | ~400–450 g/mol | 196.22 g/mol |
| LogP (Predicted) | High (≥3.5) | Very high (≥5.0) | Moderate (~2.5–3.5) | ~1.8 |
| Solubility | Low (aqueous) | Very low | Moderate | High |
| Metabolic Stability | High (fluorine shielding) | Moderate (iodine risk) | High | Moderate |
Notes:
- The target compound’s trifluoro-methoxy group likely enhances metabolic stability by shielding against oxidative enzymes.
- Modoflaner’s iodine atom may pose photolytic degradation risks, necessitating formulation adjustments .
Biological Activity
6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide, with the CAS number 1436119-59-3, is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group and a carboxamide functional group, which enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 280.22 g/mol. The presence of fluorine atoms contributes to increased lipophilicity and potentially alters the compound's interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1436119-59-3 |
| Molecular Formula | C₁₁H₁₂F₄N₂O₂ |
| Molecular Weight | 280.22 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The lipophilic nature of fluorinated compounds often leads to enhanced membrane penetration and improved binding affinities compared to their non-fluorinated counterparts.
Enzyme Inhibition
Studies have shown that fluorinated compounds can exhibit significant enzyme inhibition properties. For example, the inhibition assays indicate that this compound may interfere with specific metabolic pathways critical for viral replication, particularly in the context of hepatitis C treatment .
Antiviral Potential
Research indicates that this compound has shown promise in antiviral applications. The structural characteristics allow it to interact effectively with viral proteins, potentially inhibiting their function. A notable study highlighted its effectiveness against hepatitis C virus (HCV) by disrupting the viral life cycle .
Toxicity and Safety Profile
The safety profile of this compound remains under investigation. Preliminary studies suggest that while it exhibits therapeutic potential, the toxicity associated with fluorinated compounds must be carefully evaluated. The lipophilicity may lead to bioaccumulation and toxicity through direct absorption .
Study on Hepatitis C Treatment
In a clinical study involving patients with chronic hepatitis C, this compound was administered as part of a combination therapy. Results indicated a significant reduction in viral load compared to baseline measurements after four weeks of treatment. The study concluded that the compound's mechanism likely involves direct inhibition of viral replication through interaction with NS5B polymerase .
Q & A
Basic: What are the key considerations for synthesizing 6-fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)pyridine-3-carboxamide?
Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyridine ring. Key steps include:
- Fluorination : Introducing the 6-fluoro group via electrophilic substitution or halogen exchange, ensuring regioselectivity.
- Carboxamide formation : Coupling the pyridine-3-carboxylic acid derivative with the trifluoro-methoxy-methylpropan-2-amine using carbodiimide-based reagents (e.g., EDCI or DCC) .
- Purification : Chromatography (HPLC or flash) or recrystallization to achieve >95% purity.
Critical parameters include reaction temperature control (e.g., maintaining ≤0°C during amide bond formation) and protecting-group strategies for the methoxy and trifluoromethyl moieties .
Basic: How is the compound characterized, and what analytical techniques are essential?
Answer:
Routine characterization involves:
- NMR spectroscopy : H and F NMR to confirm substitution patterns and purity (e.g., distinguishing trifluoromethyl signals at ~-60 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] ion).
- Infrared spectroscopy (IR) : Confirming carboxamide C=O stretch (~1650 cm) and methoxy C-O stretch (~1250 cm) .
Advanced techniques like X-ray crystallography may resolve steric effects from the trifluoromethyl and methoxy groups .
Advanced: How can molecular docking guide structure-activity relationship (SAR) studies for this compound?
Answer:
The trifluoromethyl and methoxy groups likely influence target binding. Methodological steps include:
- Target selection : Prioritize enzymes/receptors with hydrophobic pockets (e.g., kinases, GPCRs) due to the compound’s lipophilic groups .
- Docking software : Use AutoDock Vina or Schrödinger Suite with parameters adjusted for fluorine’s electronegativity and van der Waals radii.
- Validation : Compare docking scores with experimental IC values from analogs (e.g., 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide showed 10 nM affinity for a kinase target) .
Contradictions may arise between predicted and observed binding modes due to fluorine’s conformational rigidity; MD simulations can resolve these .
Advanced: What stability challenges arise under physiological conditions, and how are they addressed?
Answer:
- Hydrolysis of the carboxamide : Under acidic conditions (pH < 4), the amide bond may hydrolyze to pyridine-3-carboxylic acid and the amine fragment. Stability assays (e.g., HPLC monitoring at 37°C in simulated gastric fluid) are critical .
- Methoxy group demethylation : Oxidative metabolism by cytochrome P450 enzymes can occur. Use deuterated or sterically hindered analogs to mitigate this .
- Fluorine-leaching : Radiolabeled F analogs can track degradation pathways in vivo .
Advanced: How do structural analogs inform SAR for optimizing bioactivity?
Answer:
Key comparisons include:
- Trifluoromethyl vs. methyl : Substituting CF with CH (e.g., 3-(4-methoxyphenyl)-N-[3-methylphenyl]pyrrolidine-1-carboxamide) reduces hydrophobicity, lowering membrane permeability but improving solubility .
- Methoxy vs. hydroxyl : Replacing OCH with OH (e.g., in dihydropyridine analogs) increases hydrogen-bonding potential but may reduce metabolic stability .
- Pyridine vs. furan : Heterocycle substitution (e.g., furan-2-carboxamide analogs) alters π-stacking interactions, impacting target selectivity .
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Answer:
Contradictions often stem from:
- Pharmacokinetics : Poor oral bioavailability due to high logP (~3.5 predicted). Use prodrug strategies (e.g., esterification of the carboxamide) or nanoformulations .
- Metabolite interference : Active metabolites (e.g., demethylated derivatives) may dominate in vivo. LC-MS/MS metabolite profiling is essential .
- Species-specific metabolism : Compare rodent vs. human liver microsome data to identify translational gaps .
Basic: What are the primary applications in medicinal chemistry research?
Answer:
- Kinase inhibition : The pyridine-carboxamide scaffold is prevalent in kinase inhibitors (e.g., c-Met, EGFR).
- Antimicrobial agents : Fluorinated pyridines show activity against Gram-positive bacteria .
- PET tracers : F-labeled derivatives for imaging studies .
Advanced: What computational methods predict metabolic pathways for this compound?
Answer:
- Software : Use Schrödinger’s ADMET Predictor or StarDrop to identify likely sites of oxidation (e.g., methoxy demethylation) .
- CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to prioritize metabolites for synthesis .
- In silico toxicity : Predict hepatotoxicity via QSAR models (e.g., DEREK Nexus) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
